3-Methoxyquinoxalin-2-amine
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Overview
Description
3-Methoxyquinoxalin-2-amine is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a methoxy group at the third position and an amine group at the second position of the quinoxaline ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxyquinoxalin-2-amine typically involves the functionalization of quinoxalin-2-one derivatives. One common method is the transition metal-free visible-light-driven continuous-flow C-3-alkylation of quinoxalin-2-ones using Katritzky salts as alkylating agents in the presence of eosin-y as a photoredox catalyst and DIPEA as a base at room temperature . Another approach involves the direct functionalization of quinoxalin-2-one with alkanes using di-tert-butyl peroxide (DTBP) as an alkoxyl radical mediator for hydrogen atom transfer (HAT) .
Industrial Production Methods: the principles of green chemistry and cost-effective methods are often employed to synthesize quinoxaline derivatives .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxyquinoxalin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoxaline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed for substitution reactions.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
3-Methoxyquinoxalin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Quinoxaline derivatives are used in the development of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Methoxyquinoxalin-2-amine involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal functions. This interaction can lead to cell death, making it a potential candidate for anticancer therapy . Additionally, the compound’s antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein function .
Comparison with Similar Compounds
Quinoxaline: A parent compound with a similar structure but without the methoxy and amine groups.
Quinoline: Another heterocyclic compound with a benzene ring fused to a pyridine ring.
Quinazoline: A compound with a benzene ring fused to a pyrimidine ring.
Uniqueness: 3-Methoxyquinoxalin-2-amine is unique due to the presence of both a methoxy group and an amine group on the quinoxaline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and drug development .
Properties
IUPAC Name |
3-methoxyquinoxalin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-13-9-8(10)11-6-4-2-3-5-7(6)12-9/h2-5H,1H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJVRFMEZDAPDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2N=C1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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